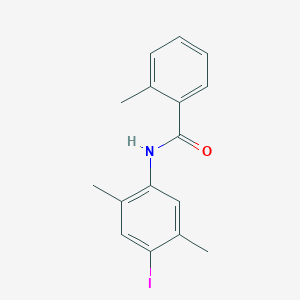![molecular formula C19H21ClN2O3 B244634 N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244634.png)
N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide, also known as ACP-105, is a non-steroidal selective androgen receptor modulator (SARM) that has gained attention in the scientific community for its potential therapeutic applications. ACP-105 is a synthetic compound that selectively binds to androgen receptors in the body, which can lead to anabolic effects without the adverse side effects associated with traditional anabolic steroids.
Mécanisme D'action
N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide selectively binds to androgen receptors in the body, which can lead to anabolic effects without the adverse side effects associated with traditional anabolic steroids. Androgen receptors are found in various tissues throughout the body, including skeletal muscle and bone. Activation of these receptors can lead to increased protein synthesis and bone mineral density.
Biochemical and Physiological Effects
In animal studies, N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide has been shown to increase muscle mass and bone density without affecting prostate weight, which is a common side effect of traditional anabolic steroids. N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide has also been shown to improve physical function and reduce fat mass in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide has several advantages for lab experiments, including its selectivity for androgen receptors, lack of adverse side effects, and potential therapeutic applications for muscle wasting and osteoporosis. However, limitations include the need for further research to determine its safety and efficacy in humans.
Orientations Futures
Future research on N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide could focus on its potential therapeutic applications in humans, including the treatment of muscle wasting and osteoporosis. Additional studies could also investigate its potential use in combination with other therapies for these conditions. Furthermore, research could explore the potential use of N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide in other conditions that result in loss of muscle mass and bone density.
Méthodes De Synthèse
The synthesis of N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide involves a multi-step process starting with the reaction of 4-chloro-3-nitrobenzoic acid with 3,5-dimethylphenol to form 4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid. This intermediate is then coupled with 4-aminopropionitrile to form N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide.
Applications De Recherche Scientifique
N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of muscle wasting, osteoporosis, and other conditions that result in loss of muscle mass and bone density. In animal studies, N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide has been shown to increase muscle mass and bone density without affecting prostate weight, which is a common side effect of traditional anabolic steroids.
Propriétés
Formule moléculaire |
C19H21ClN2O3 |
|---|---|
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
N-[4-chloro-3-[[2-(3,5-dimethylphenoxy)acetyl]amino]phenyl]propanamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-4-18(23)21-14-5-6-16(20)17(10-14)22-19(24)11-25-15-8-12(2)7-13(3)9-15/h5-10H,4,11H2,1-3H3,(H,21,23)(H,22,24) |
Clé InChI |
CQGFMPRYEAGBBZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC(=CC(=C2)C)C |
SMILES canonique |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC(=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244551.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B244552.png)
![2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244553.png)
![3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244555.png)
![2-phenyl-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244556.png)
![N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244558.png)
![3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244562.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244563.png)
![2-(4-chloro-3-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244566.png)
![4-bromo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244567.png)
![3-bromo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244568.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B244570.png)

